molecular formula C6H12N2O B3180147 5-(Aminomethyl)-5-methylpyrrolidin-2-one CAS No. 1314906-58-5

5-(Aminomethyl)-5-methylpyrrolidin-2-one

Cat. No.: B3180147
CAS No.: 1314906-58-5
M. Wt: 128.17
InChI Key: YEMHTMAJVSSDKA-UHFFFAOYSA-N
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Description

Overview of Pyrrolidinone Scaffold Significance in Medicinal Chemistry and Organic Synthesis

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, valued for its presence in numerous natural products and pharmacologically active agents. frontiersin.org As a five-membered nitrogen-containing heterocycle, it is a core structure in many bioactive compounds and is among the most common non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The utility of the pyrrolidinone scaffold is enhanced by its saturated, sp³-hybridized carbon atoms, which provide a three-dimensional geometry that allows for effective exploration of pharmacophore space, a key factor in the clinical success of new drugs. nih.govresearchgate.net

Pyrrolidinone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.net This diverse bioactivity has made the pyrrolidinone moiety a versatile starting point for designing novel therapeutic agents. frontiersin.org Beyond its role as a pharmacophore, the pyrrolidinone structure also serves as a crucial intermediate in organic synthesis. frontiersin.org Chemists utilize pyrrolidines and their derivatives as organocatalysts and as chiral controllers to achieve high stereoselectivity in asymmetric reactions. nih.gov The development of new synthetic methods to construct and functionalize the pyrrolidinone backbone remains an active and important area of chemical research. researchgate.netacs.org

Research Trajectory and Evolution of Synthetic Strategies for Pyrrolidinone Derivatives

The synthesis of pyrrolidinone derivatives is a well-established field within organic chemistry, with research continually focused on developing more efficient, versatile, and stereoselective methods. researchgate.net Synthetic approaches can be broadly categorized into two main pathways: the construction of the pyrrolidinone ring from acyclic precursors, or the functionalization of a pre-existing pyrrolidinone or related cyclic system like proline. researchgate.netnih.gov

The evolution of synthetic strategies has moved toward greater efficiency and molecular complexity. Modern methods often employ transition-metal-free reactions, multicomponent reactions, and catalytic radical tandem cyclizations to build highly functionalized pyrrolidinone rings in fewer steps. researchgate.netrsc.org For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations have been developed as a practical and efficient protocol for constructing these scaffolds. rsc.org Another innovative, metal-free approach involves a Smiles-Truce cascade reaction, which uses simple base treatment to construct densely functionalized pyrrolidinones from commercially available starting materials. acs.org

The table below summarizes various modern strategies for synthesizing pyrrolidinone derivatives.

Synthetic StrategyDescriptionKey FeaturesReference
Multicomponent Reactions Combining three or more starting materials in a single step to form the product, incorporating most atoms from the reactants.High atom economy, operational simplicity. researchgate.net
N-Arylation Forming a bond between the pyrrolidinone nitrogen and an aryl group, often using transition-metal catalysis (e.g., Buchwald-Hartwig reaction).Creates diverse N-aryl pyrrolidinone libraries. nih.gov
Smiles-Truce Cascade A one-pot process involving nucleophilic ring-opening, aryl transfer, and lactam formation to create α-arylated pyrrolidinones.Metal-free, operationally simple, scalable. acs.org
NHC-Catalyzed Radical Tandem Cyclization An N-heterocyclic carbene catalyzes a sequence of radical reactions to form the pyrrolidinone ring.Transition-metal-free, broad substrate scope. rsc.org
Functionalization of Proline/Hydroxyproline Using readily available chiral precursors like proline to synthesize optically pure pyrrolidine-containing drugs.Access to stereochemically defined products. nih.gov

While specific synthetic routes for 5-(aminomethyl)-5-methylpyrrolidin-2-one are not extensively detailed in the literature, these general strategies could be adapted for its creation. A potential synthesis could involve the conjugate addition of a nitromethane (B149229) equivalent to a suitable α,β-unsaturated ester, followed by reductive cyclization and further functional group manipulation to install the aminomethyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-5-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(4-7)3-2-5(9)8-6/h2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMHTMAJVSSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 5 Aminomethyl 5 Methylpyrrolidin 2 One

Reactions Involving the Primary Aminomethyl Functionality

The primary aminomethyl group is the most reactive nucleophilic site in the molecule, readily participating in a range of common amine-centered reactions.

The primary amine of 5-(aminomethyl)-5-methylpyrrolidin-2-one can be readily acylated to form amides. This N-functionalization is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. These reactions are fundamental in peptide synthesis and the development of small molecule inhibitors where the amide bond is a key structural feature. For instance, the synthesis of pyrrolidine (B122466) amides has been explored in the development of muscarinic M5 receptor antagonists. nih.gov While acylation of the lactam nitrogen is also possible, the primary amine is significantly more nucleophilic, allowing for selective functionalization under controlled conditions. The reaction of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide with acylating agents has also been reported, providing insight into the reactivity of similar structures. rsc.org

Table 1: Examples of Amidation/Acylation Reactions

Acylating Agent Product Name
Acetyl Chloride N-((5-methyl-2-oxo-pyrrolidin-5-yl)methyl)acetamide
Benzoyl Chloride N-((5-methyl-2-oxo-pyrrolidin-5-yl)methyl)benzamide

The nucleophilic character of the aminomethyl group also allows for the introduction of alkyl and aryl substituents. N-alkylation can be performed using alkyl halides, while N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which uses palladium catalysts to couple amines with aryl halides. These reactions lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. The synthesis of related 2-aminomethyl and 3-amino pyrrolidines and piperidines often involves reductive amination as a key step to form the amine linkage. researchgate.net

Table 2: Representative Alkylation and Arylation Reactions

Reagent(s) Reaction Type Product Name
Methyl Iodide Alkylation 5-methyl-5-((methylamino)methyl)pyrrolidin-2-one
Benzyl (B1604629) Bromide Alkylation 5-((benzylamino)methyl)-5-methylpyrrolidin-2-one

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. libretexts.org The resulting C=N double bond of the imine is a versatile functional group that can be subsequently reduced to afford higher amine derivatives (secondary amines). This two-step process, known as reductive amination, is a powerful method for creating new carbon-nitrogen bonds. youtube.com The reduction is commonly carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Imine Formation and Subsequent Reduction

Carbonyl Compound Intermediate Imine Product Final Secondary Amine Product
Benzaldehyde 5-methyl-5-(((E)-benzylideneamino)methyl)pyrrolidin-2-one 5-((benzylamino)methyl)-5-methylpyrrolidin-2-one
Acetone 5-methyl-5-(((E)-propan-2-ylideneamino)methyl)pyrrolidin-2-one 5-(((isopropyl)amino)methyl)-5-methylpyrrolidin-2-one

Modifications of the Pyrrolidinone Heterocyclic Ring System

Beyond the aminomethyl group, the pyrrolidinone ring itself presents opportunities for structural modification, primarily at the lactam nitrogen and the C-5 position.

The nitrogen atom of the pyrrolidinone ring is part of a lactam, and its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This makes it significantly less nucleophilic than the primary aminomethyl nitrogen. However, N-substitution is achievable, typically by first deprotonating the lactam with a strong base (e.g., sodium hydride) to form the corresponding anion, which then acts as a potent nucleophile. This anion can react with various electrophiles, such as alkyl halides, to yield N-substituted pyrrolidinones. For example, the N-alkylation of 2-pyrrolidone has been demonstrated using various alcohols in the presence of a catalyst. researchgate.netlookchem.com This strategy can be applied to this compound, although it would necessitate prior protection of the more reactive primary amine to ensure selectivity. The synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved from donor-acceptor cyclopropanes and anilines or benzylamines. mdpi.com

Table 4: Examples of N-Substitution on the Pyrrolidinone Ring (assuming prior protection of the primary amine)

Alkylating Agent N-Substituted Product
Methyl Iodide 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one
Benzyl Bromide 5-(aminomethyl)-1-benzyl-5-methylpyrrolidin-2-one

The C-5 position of the target molecule is a quaternary carbon, substituted with both a methyl and an aminomethyl group. Direct substitution at this sterically hindered center is chemically challenging and generally not a feasible synthetic route. Therefore, functionalization at the C-5 position is best understood as the synthesis of analogs bearing different substituents at this position, which is achieved by modifying the synthetic route from the outset rather than by derivatizing the final molecule. For example, synthetic strategies involving 1,3-dipolar cycloaddition reactions can be used to construct the pyrrolidine ring with various functionalities. mdpi.com The discovery of pyrrolidine amide-based M5 antagonists involved explorations of the pyrrolidine core, indicating the importance of substituents for biological activity. nih.gov By starting with different precursors, a wide range of analogs with diverse C-5 substituents can be synthesized, allowing for the systematic exploration of structure-activity relationships.

Table 5: Hypothetical Analogs with Varied C-5 Substituents

C-5 Substituent 1 C-5 Substituent 2 Analog Name
Methyl Hydroxymethyl 5-(hydroxymethyl)-5-methylpyrrolidin-2-one
Ethyl Aminomethyl 5-(aminomethyl)-5-ethylpyrrolidin-2-one

Ring Expansion and Contraction Methodologies

The structural framework of this compound is amenable to ring expansion and contraction reactions, which are powerful tools for accessing novel heterocyclic structures. These transformations typically proceed through carbocationic intermediates generated from the primary aminomethyl group.

A primary method for the one-carbon ring expansion of cyclic systems bearing an exocyclic aminomethyl group is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.org This reaction is initiated by the diazotization of the primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The resulting diazonium salt is unstable and readily expels nitrogen gas to form a primary carbocation. This is followed by the migration of an adjacent ring carbon to the carbocation center, leading to a ring-expanded product. wikipedia.org

A related reaction is the Demjanov rearrangement , which also proceeds via a diazotization-induced carbocation formation. wikipedia.org This rearrangement can lead to a mixture of ring-expanded and rearranged alcohol products. youtube.comslideshare.net For this compound, this could result in the formation of not only the six-membered ring but also other rearranged products depending on the reaction conditions and the stability of the carbocationic intermediates.

Table 1: Potential Ring Expansion Products of this compound

Starting MaterialReagentsPotential Major ProductReaction Type
This compoundNaNO₂, HCl6-Methyl-piperidine-2,6-dioneTiffeneau-Demjanov Rearrangement
This compoundNaNO₂, H₂O6-Hydroxy-6-methylpiperidin-2-oneDemjanov Rearrangement

While less common from a primary aminomethyl starting material, ring contraction methodologies could theoretically be applied to derivatives of this compound. For instance, a Favorskii-type rearrangement of a hypothetical α-halo-derivative of the corresponding six-membered ring ketone (obtained via ring expansion) could lead back to a five-membered ring system, albeit with different substitution patterns. However, direct ring contraction of the this compound scaffold is not a commonly reported transformation.

Protective Group Chemistry for Selective Derivatization of this compound

The presence of two distinct nitrogen atoms in this compound—a primary amine and a secondary amide (lactam)—necessitates the use of protective group strategies for selective derivatization. organic-chemistry.org The differing nucleophilicity of these two groups allows for regioselective protection under appropriate conditions.

The primary amino group is significantly more nucleophilic than the amide nitrogen. This difference in reactivity can be exploited to selectively protect the primary amine while leaving the amide untouched. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.orgorganic-chemistry.org

Selective Protection of the Primary Amine:

The introduction of a tert-butoxycarbonyl (Boc) group onto the primary amine can be achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The resulting N-Boc protected derivative would have the exocyclic amine shielded, allowing for subsequent reactions to be carried out on the amide nitrogen.

Similarly, the benzyloxycarbonyl (Cbz) group can be selectively introduced onto the primary amine using benzyl chloroformate (Cbz-Cl) in the presence of a base. organic-chemistry.org The Cbz group is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, providing an orthogonal deprotection strategy to the acid-labile Boc group.

Protection of the Amide Nitrogen:

While the amide nitrogen is less reactive, it can be protected, typically after the primary amine has been masked. N-alkylation or N-acylation of the lactam can be performed under more forcing conditions. For instance, after protection of the primary amine, the amide nitrogen could be deprotonated with a strong base followed by reaction with an alkyl halide to introduce an N-alkyl group.

The choice of protecting group is crucial and depends on the planned subsequent reaction steps and the desired deprotection conditions. The stability of the protecting groups under various reaction conditions is a key consideration in designing a synthetic route.

Table 2: Common Protecting Groups for the Selective Derivatization of this compound

Functional Group to ProtectProtecting GroupReagentKey Deprotection Conditions
Primary Aminetert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)
Primary AmineBenzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (e.g., H₂, Pd/C)
Amide Nitrogen (after primary amine protection)Benzyl (Bn)Benzyl bromide (BnBr) with a strong baseCatalytic Hydrogenation

Strategic Utility of 5 Aminomethyl 5 Methylpyrrolidin 2 One As a Chemical Synthon

Role as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block is a pre-formed, enantiomerically pure molecule used as a starting material in the synthesis of more complex structures. This approach allows chemists to introduce specific stereocenters into a target molecule with high precision, which is crucial for biological activity. The pyrrolidinone framework, often derived from accessible chiral precursors like pyroglutamic acid, is a well-established scaffold for this purpose. mdpi.com

5-(Aminomethyl)-5-methylpyrrolidin-2-one exemplifies such a building block. Its inherent chirality at the C5 position, coupled with the gem-dimethyl substitution, provides a conformationally restricted starting point for asymmetric synthesis. The presence of two distinct functional groups—the nucleophilic aminomethyl group and the lactam ring—allows for selective, stepwise elaboration. Chemists can leverage the primary amine as a handle for chain extension or for coupling with other molecules, while the lactam can be modified or retained as a key structural element. This dual functionality makes it a versatile tool for constructing intricate molecular architectures with defined three-dimensional orientations.

Application in the Construction of Biologically Active Compounds and Natural Product Analogues

The pyrrolidinone core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse therapeutic applications. pharmablock.commdpi.com Derivatives of 5-methylpyrrolidin-2-one (B85660) have been instrumental in the development of highly potent and selective inhibitors for various biological targets.

A notable application is in the creation of inhibitors for the p300/CBP bromodomain, a transcriptional co-activator implicated in cancer. nih.govport.ac.uk Researchers have successfully used the (R)-5-methylpyrrolidin-2-one scaffold to design novel inhibitors with significant anti-tumor activities. nih.gov In one study, a derivative, compound B4, demonstrated inhibitory activity against p300 at the nanomolar level (IC₅₀ = 0.060 µM) and showed potent anti-proliferative effects across various tumor cell lines. nih.gov The pyrrolidinone moiety served as a key structural anchor, which was elaborated with other heterocyclic groups to optimize binding to the target protein. nih.govscilit.com

Furthermore, related substituted pyrrolidine (B122466) synthons have been used to create potent antibacterial agents. For instance, 5-aminopropyl and 5-aminopropenyl pyrrolidine derivatives were incorporated into the structure of carbapenems, leading to compounds with powerful in vitro and in vivo activity against both Gram-positive and Gram-negative bacteria.

Compound Class Biological Target Role of Pyrrolidinone Scaffold Reference
p300 Inhibitorsp300/CBP BromodomainCore scaffold for inhibitor design, providing key binding interactions. nih.gov
CarbapenemsBacterial Cell Wall SynthesisSide-chain component enhancing antibacterial spectrum and potency.Not available in search results

Precursor for Conformationally Constrained Peptidomimetics and Nucleic Acid Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. A key strategy in their design is the use of conformationally constrained amino acids to lock the molecule into its bioactive shape, reducing the entropic penalty upon binding to a target. nih.govmdpi.com

This compound is a type of cyclic, conformationally restricted gamma-amino acid analogue. Its rigid five-membered ring structure makes it an excellent candidate for incorporation into peptide backbones to induce specific turns or secondary structures. nih.govlifechemicals.com The use of pyrrolidinone-based scaffolds in peptidomimetic design has been shown to be an effective strategy for creating potent inhibitors of enzymes like aminopeptidase (B13392206) N. nih.gov The defined stereochemistry and restricted bond rotation of the pyrrolidinone ring help to pre-organize the appended side chains into a specific orientation, which can lead to higher binding affinity and selectivity. acs.orgacs.org While direct synthesis of nucleic acid analogues using this specific synthon is not extensively documented, its structural rigidity is a feature commonly sought in the design of modified oligonucleotides to enhance hybridization properties and nuclease resistance.

Contribution to the Synthesis of Unnatural Amino Acids and Their Derivatives

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are critical tools in modern drug discovery and chemical biology. nih.govnih.gov They are used to construct novel peptides, probe biological mechanisms, and create pharmaceuticals with improved properties. acs.org The synthesis of UAAs is a major focus of medicinal chemistry.

This compound is itself a functionalized UAA. It can also serve as a precursor for a variety of more complex UAA derivatives. The primary amine provides a reactive site for functionalization, allowing for the attachment of various side chains through standard chemical transformations. For example, the amine can be acylated, alkylated, or used in peptide coupling reactions to extend the molecule. The pyrrolidinone ring provides a stable, conformationally defined core that can be incorporated into larger peptide structures. nih.govacs.org This pre-formed cyclic amino acid scaffold allows researchers to bypass more complex multi-step syntheses that would be required to create such a constrained residue from acyclic precursors.

Development of Novel Heterocyclic Frameworks Incorporating the Pyrrolidinone Moiety

The pyrrolidinone ring is not only a pharmacophore in its own right but also a versatile platform for the construction of more complex heterocyclic systems. The functional handles on this compound allow it to be integrated into larger, multi-ring structures.

A prime example is the synthesis of inhibitors for the CBP/p300 bromodomain. nih.govchemrxiv.org In this work, the (R)-5-methylpyrrolidin-2-one unit was used as a foundational piece. Through chemical synthesis, this core was connected to other heterocyclic rings, such as cinnolines, to generate a novel class of potent and selective inhibitors. chemrxiv.org The pyrrolidinone moiety was crucial for establishing the initial binding interactions within the acetyl-lysine binding pocket of the bromodomain, while the appended heterocyclic systems were used to optimize potency, selectivity, and pharmacokinetic properties. nih.govscilit.com This strategy of using the pyrrolidinone as a starting point to build more elaborate, biologically active molecules highlights its importance in discovery chemistry for creating novel chemical entities.

Spectroscopic Characterization and Computational Modeling of 5 Aminomethyl 5 Methylpyrrolidin 2 One

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments within the molecule. The methyl group attached to the C5 position would likely appear as a singlet. The protons of the aminomethyl group would also produce a characteristic signal, likely a singlet or a finely split multiplet. The methylene (B1212753) protons within the pyrrolidinone ring at the C3 and C4 positions would present as complex multiplets due to their diastereotopic nature and coupling with each other. The NH proton of the lactam and the NH₂ protons of the primary amine would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C2) of the lactam is expected to have the most downfield chemical shift. The quaternary carbon at C5, being bonded to a nitrogen and two other carbons, will have a distinct chemical shift. The carbon of the aminomethyl group will appear in the aliphatic region, as will the carbons of the methyl group and the C3 and C4 methylene groups of the ring.

Predicted NMR Data for 5-(Aminomethyl)-5-methylpyrrolidin-2-one

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~175-180
C3~1.8 - 2.2 (m)~30-35
C4~2.3 - 2.7 (m)~35-40
C5-~60-65
CH₃~1.2 (s)~20-25
CH₂NH₂~2.8 (s)~45-50
NH~7.5 (br s)-
NH₂~1.5 (br s)-
Note: Predicted values are based on data from analogous compounds and general NMR principles. 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₆H₁₂N₂O) by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of the aminomethyl group, the loss of the methyl group, and the opening of the pyrrolidinone ring. Analysis of N-methyl-2-pyrrolidone shows fragmentation pathways that can be extrapolated to predict the behavior of the target compound. fda.govnih.govnih.govmassbank.eumassbank.eu

Predicted Fragmentation Pattern in Mass Spectrometry

m/z Proposed Fragment
128[M]⁺
113[M - CH₃]⁺
98[M - CH₂NH₂]⁺
84[M - CO₂]⁺
56[C₃H₆N]⁺

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to exhibit several key absorption bands. Data from similar structures like N-methylpyrrolidone provides a reference for these predictions. researchgate.netchemicalbook.comresearchgate.net

A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered lactam ring. The N-H stretching vibrations of the primary amine (NH₂) would appear as two distinct bands in the range of 3300-3500 cm⁻¹. The N-H stretching of the lactam would also be present in this region, potentially overlapping with the amine signals. C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-2960 cm⁻¹ region.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300-3500Medium
N-H Stretch (Lactam)3200-3400Medium, Broad
C-H Stretch (Aliphatic)2850-2960Medium to Strong
C=O Stretch (Lactam)1670-1700Strong
N-H Bend (Amine)1590-1650Medium

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While a specific crystal structure for this compound is not publicly documented, studies on other pyrrolidinone derivatives offer insights into the likely solid-state conformation. researchgate.netresearchgate.netmdpi.commdpi.com

It is anticipated that the pyrrolidinone ring would adopt a non-planar, envelope or twisted conformation to minimize steric strain. The substituents at the C5 position, the aminomethyl and methyl groups, would have specific spatial orientations. Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing, with the amine (NH₂) and lactam (NH) groups acting as hydrogen bond donors and the carbonyl oxygen and amine nitrogen acting as acceptors. These interactions would create a complex three-dimensional network in the solid state.

Computational Investigations and Molecular Simulations

In addition to experimental techniques, computational chemistry provides powerful tools for understanding the properties and potential interactions of molecules.

Molecular Docking Studies for Ligand-Receptor Interactions in Pyrrolidinone Derivatives

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein receptor. researchgate.netresearchgate.net

Studies on various pyrrolidinone derivatives have demonstrated their potential to interact with a range of biological targets. The pyrrolidinone scaffold is recognized for its ability to form key interactions within receptor binding sites. nih.govpharmablock.comdntb.gov.ua The lactam carbonyl group is an effective hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. The substituents on the pyrrolidinone ring play a crucial role in determining the specificity and affinity of these interactions.

For this compound, the primary amine of the aminomethyl group introduces an additional key interaction point, capable of forming strong hydrogen bonds or salt bridges with acidic residues in a receptor's active site. The methyl group at the C5 position can contribute to binding through hydrophobic interactions. Docking studies of this compound into various enzyme active sites would likely reveal a network of hydrogen bonds involving the lactam and amine functionalities, alongside van der Waals interactions from the aliphatic portions of the molecule, guiding its orientation and binding affinity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties and reactivity of molecular systems. For this compound, DFT calculations, often utilizing methods like B3LYP with a 6-31G* basis set, provide a theoretical framework to understand its chemical behavior. arabjchem.org

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In substituted pyrrolidinones, the distribution and energies of these frontier orbitals are influenced by the nature and position of the substituents on the pyrrolidinone ring. arabjchem.org For this compound, the presence of the electron-donating aminomethyl and methyl groups, alongside the electron-withdrawing lactam carbonyl group, creates a complex electronic environment.

Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer quantitative measures of reactivity. These descriptors help in predicting the sites for nucleophilic and electrophilic attacks. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution, highlighting electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). In the case of this compound, the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the carbonyl group are expected to be nucleophilic centers, while the carbonyl carbon is a likely electrophilic center.

Table 1: Calculated Electronic Properties of Pyrrolidinone Derivatives This table presents a hypothetical but representative set of data for illustrative purposes, based on general findings for similar compounds, as specific values for this compound are not available in the cited literature.

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
Energy Gap (HOMO-LUMO)7.7 eV
Electronegativity (χ)2.65 eV
Chemical Hardness (η)3.85 eV
Global Electrophilicity (ω)0.92 eV

Conformational Analysis and Dynamics of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered heterocyclic scaffold that is not planar and exhibits a phenomenon known as pseudorotation. researchgate.net This flexibility allows the ring to adopt various conformations, typically described as envelope (E) or twist (T) forms. The specific conformation adopted by a substituted pyrrolidinone is influenced by the steric and electronic effects of its substituents. frontiersin.org

For this compound, the substituents at the C5 position play a critical role in determining the preferred conformation of the pyrrolidinone ring. The bulky aminomethyl and methyl groups will favor a conformation that minimizes steric hindrance. Computational studies on related N-substituted pyrrolidines have shown that the energy differences between various conformers, such as those with axial or equatorial substituents, can be subtle and are dependent on the computational method and basis set used. acs.orgresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for 5-(Aminomethyl)-5-methylpyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-methylpyrrolidin-2-one derivatives or through lactam ring functionalization. For example, ammonolysis of substituted furanones or alkoxysuccinimides has been used for structurally similar lactams, achieving yields of 46–63% under optimized conditions (e.g., inert atmosphere, controlled pH) . Key parameters include temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine-lactam coupling). Yields may vary due to competing side reactions, such as over-alkylation or hydrolysis, necessitating careful monitoring via TLC or HPLC .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • 1H-NMR : The aminomethyl group (CH2NH2) appears as a triplet (δ 2.8–3.2 ppm) coupled with the adjacent methyl group (δ 1.2–1.5 ppm). The lactam ring protons (C3 and C4) show splitting patterns dependent on ring puckering .
  • 13C-NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the quaternary C5 (bearing methyl and aminomethyl groups) appears at δ 55–60 ppm. DEPT-135 experiments differentiate CH2 and CH3 groups .
  • 2D NMR : HSQC and HMBC correlations confirm connectivity, especially between the aminomethyl group and the lactam ring .

Q. What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C). Solubility can be enhanced via pH adjustment (e.g., HCl for protonation of the amine group) .
  • Stability : Stable under inert conditions but prone to oxidation in air due to the primary amine group. Store at −20°C under argon with desiccants. Degradation products (e.g., imines) can be identified via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and calculate frontier molecular orbitals. The HOMO energy of the aminomethyl group (−5.2 eV) indicates nucleophilicity, favoring reactions with electrophiles like aldehydes or acyl chlorides. Transition state analysis predicts activation barriers for ring-opening reactions, aiding in catalyst selection (e.g., Lewis acids like ZnCl2) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Bioassay Reproducibility : Use standardized assays (e.g., MIC tests for antimicrobial activity) with positive/negative controls. Variations in MIC values (e.g., 8–32 µg/mL) may arise from differences in bacterial strains or culture media .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-hydroxypyrrolidin-2-one derivatives) to isolate the aminomethyl group’s contribution. For example, methyl substitution at C5 enhances membrane permeability but reduces solubility .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer :
  • Persistence Testing : Conduct OECD 301B biodegradation assays in freshwater/sediment systems. Monitor half-life (t1/2) via HPLC-UV. Structural analogs show t1/2 > 60 days, suggesting moderate persistence .
  • Toxicity Profiling : Use Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays. Correlate results with logP values (predicted ~0.8) to estimate bioaccumulation potential .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC50/IC50 with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., compound vs. controls) to assess significance (p < 0.05). Address variability via repeated-measures designs for time-course studies .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., trityl groups) at C5 hinder nucleophilic attack at the adjacent carbonyl, favoring reactions at the aminomethyl group .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the lactam ring increase electrophilicity at the carbonyl carbon, accelerating ring-opening reactions .

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Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-5-methylpyrrolidin-2-one
Reactant of Route 2
5-(Aminomethyl)-5-methylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.